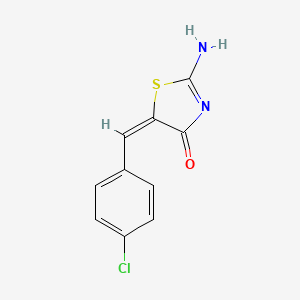![molecular formula C24H18N2O2S B11700471 (2E)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile](/img/structure/B11700471.png)
(2E)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[4-(2-oxo-2H-cromen-3-il)-1,3-tiazol-2-il]-3-[4-(propan-2-il)fenil]prop-2-enonitrilo es un compuesto orgánico complejo que presenta una combinación de grupos cromenilo, tiazolilo y fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-2-[4-(2-oxo-2H-cromen-3-il)-1,3-tiazol-2-il]-3-[4-(propan-2-il)fenil]prop-2-enonitrilo normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del grupo cromenilo: Esto se puede lograr mediante la ciclización de un precursor adecuado, como un derivado de salicilaldehído, en condiciones ácidas.
Formación del anillo de tiazol: El intermedio cromenilo se hace reaccionar luego con una tioamida en presencia de un agente deshidratante para formar el anillo de tiazol.
Acoplamiento con el grupo fenilo: El intermedio de tiazol se acopla luego con un benzaldehído sustituido en condiciones básicas para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y sistemas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-2-[4-(2-oxo-2H-cromen-3-il)-1,3-tiazol-2-il]-3-[4-(propan-2-il)fenil]prop-2-enonitrilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Agentes halogenantes como la N-bromosuccinimida para la sustitución electrófila o nucleófilos como las aminas para la sustitución nucleófila.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(2E)-2-[4-(2-oxo-2H-cromen-3-il)-1,3-tiazol-2-il]-3-[4-(propan-2-il)fenil]prop-2-enonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para el desarrollo de nuevos materiales y compuestos.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades específicas, como la fluorescencia o la conductividad.
Mecanismo De Acción
El mecanismo de acción de (2E)-2-[4-(2-oxo-2H-cromen-3-il)-1,3-tiazol-2-il]-3-[4-(propan-2-il)fenil]prop-2-enonitrilo involucra su interacción con objetivos moleculares específicos. Los grupos cromenilo y tiazolilo pueden interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
(2E)-2-[4-(2-oxo-2H-cromen-3-il)-1,3-tiazol-2-il]-3-fenilprop-2-enonitrilo: Carece del grupo isopropilo en el anillo fenilo.
(2E)-2-[4-(2-oxo-2H-cromen-3-il)-1,3-tiazol-2-il]-3-(4-metilfenil)prop-2-enonitrilo: Contiene un grupo metilo en lugar de un grupo isopropilo.
Singularidad
La presencia del grupo isopropilo en el anillo fenilo en (2E)-2-[4-(2-oxo-2H-cromen-3-il)-1,3-tiazol-2-il]-3-[4-(propan-2-il)fenil]prop-2-enonitrilo proporciona propiedades estéricas y electrónicas únicas, que pueden influir en su reactividad e interacciones con objetivos biológicos.
Propiedades
Fórmula molecular |
C24H18N2O2S |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(E)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C24H18N2O2S/c1-15(2)17-9-7-16(8-10-17)11-19(13-25)23-26-21(14-29-23)20-12-18-5-3-4-6-22(18)28-24(20)27/h3-12,14-15H,1-2H3/b19-11+ |
Clave InChI |
XKUIHBSDHMESFS-YBFXNURJSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


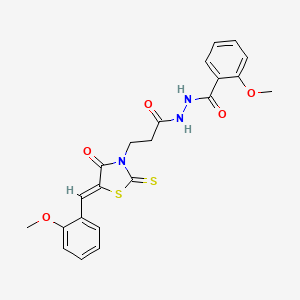
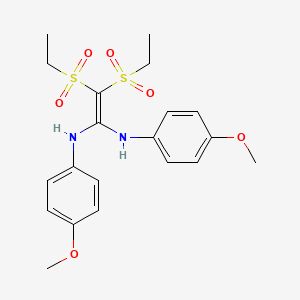
![2-{[(4'-nitrobiphenyl-4-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11700399.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11700406.png)
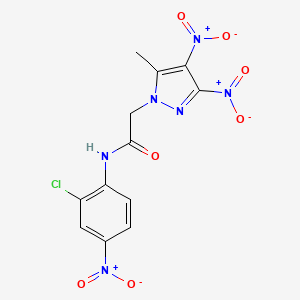
![methyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11700410.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700417.png)
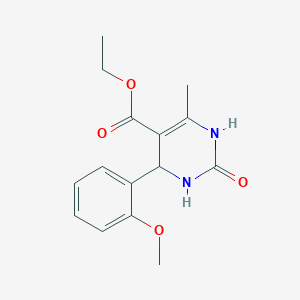
![1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone](/img/structure/B11700434.png)
![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide](/img/structure/B11700452.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11700456.png)
![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700478.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11700480.png)
